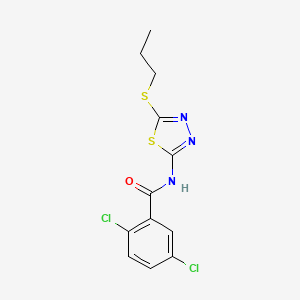

2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, also known as TL32711, is a small molecule inhibitor of inhibitor of apoptosis proteins (IAPs) that has attracted significant interest in the research community due to its potential implications in the fields of cancer research1.

Synthesis Analysis

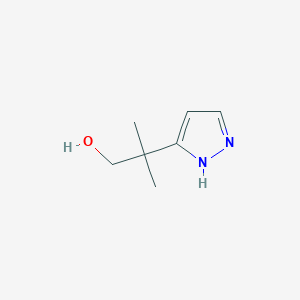

The synthesis of 2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is not explicitly mentioned in the search results. However, a related compound, 4,6-dichloro-2-propylthiopyrimidine-5-amine, is mentioned as an intermediate in the synthesis of the anticoagulant drug Ticagrelor2.Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is not explicitly provided in the search results. However, the related compound, 4,6-dichloro-2-propylthiopyrimidine-5-amine, has a molecular formula of C7H9Cl2N3S and a molecular weight of 238.142.Chemical Reactions Analysis

The specific chemical reactions involving 2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide are not explicitly provided in the search results. However, the related compound, 4,6-dichloro-2-propylthiopyrimidine-5-amine, is reported to have a boiling point of 334.1±37.0 °C, a density of 1.44, and is soluble in methanol2.Scientific Research Applications

Chemical Synthesis and Modifications

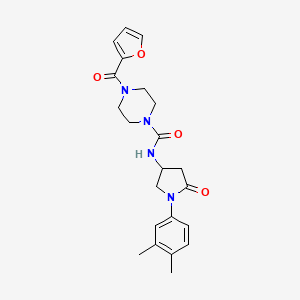

Research on thiadiazole derivatives, including 2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, has focused on their synthesis and potential as bioactive compounds. For instance, Takikawa et al. (1985) developed convenient methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, emphasizing the versatility of thiadiazoles in chemical synthesis (Takikawa et al., 1985). Similarly, Kobzar et al. (2019) explored the antimicrobial and antifungal properties of thiadiazole derivatives, indicating their potential in developing new antimicrobial agents (Kobzar et al., 2019).

Biological Activities

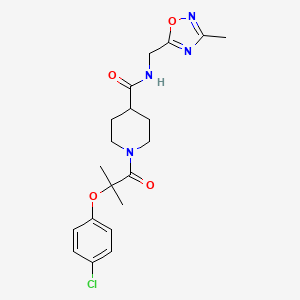

The structural flexibility of thiadiazole compounds has made them a focus of research for potential biological applications. Park et al. (2009) demonstrated the utility of thiadiazole derivatives in the parallel synthesis of drug-like compounds, highlighting their relevance in medicinal chemistry (Park et al., 2009). Moreover, the study by Tiwari et al. (2017) on the anticancer properties of thiadiazole benzamide derivatives underscores the potential of these compounds in developing novel anticancer therapies (Tiwari et al., 2017).

Advanced Materials and Applications

Research into thiadiazoles extends beyond biomedical applications to include materials science. For example, Zhang et al. (2017) investigated the synthesis and fluorescence characteristics of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, revealing their potential in developing novel fluorescent materials (Zhang et al., 2017).

Safety And Hazards

The safety and hazards associated with 2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide are not explicitly mentioned in the search results.

Future Directions

The future directions for the research and development of 2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide are not explicitly mentioned in the search results. However, given its potential implications in cancer research, it is likely that further studies will be conducted to explore its therapeutic potential1.

properties

IUPAC Name |

2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-6-7(13)3-4-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCZGYULSROJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2683035.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683037.png)

![N-(4-methoxyphenyl)-6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2683041.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)